Telomerization Regioselectivity: Branched vs. Linear Isomer Ratio
In the palladium-catalyzed telomerization of butadiene with methanol, 3-methoxy-1,7-octadiene is produced as the minor branched isomer, with the linear 8-methoxy-1,6-octadiene (equivalent to 1-methoxy-2,7-octadiene) being the major product. The molar ratio of linear-to-branched product is reported to exceed 4:1 under standard telomerization conditions [1]. This quantifies the intrinsic regioselectivity challenge: 3-methoxy-1,7-octadiene represents less than 20% of the telomer product mixture, making it a scarcer, specialized intermediate compared to its linear counterpart.
| Evidence Dimension | Telomerization product distribution (linear vs. branched isomer ratio) |
|---|---|
| Target Compound Data | Branched isomer yield: <20 mol% of total telomer products |
| Comparator Or Baseline | 8-Methoxy-1,6-octadiene (linear MOD-1): >80 mol% of total telomer products |
| Quantified Difference | Linear-to-branched ratio > 4:1 (molar basis) |
| Conditions | Butadiene telomerization with methanol; palladium-phosphine catalyst |
Why This Matters
This ratio quantifies the relative scarcity of the branched isomer, directly impacting procurement cost and availability for applications specifically requiring the 3-methoxy substitution pattern.
- [1] U.S. Patent 4,642,392. Conjugated alkadiene telomerization to organo-oxyalkadienes. Assigned to Shell Oil Company. Issued February 10, 1987. View Source
